6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of dihydropyridazinones. This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a dihydropyridazinone core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce a bromine atom at the 3-position.
Formation of the Fluorophenyl Intermediate: Similarly, a fluorine atom is introduced at the 3-position of another phenyl ring through fluorination.
Coupling Reaction: The bromophenyl and fluorophenyl intermediates are then coupled with a dihydropyridazinone core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the coupling and cyclization reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chlorophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
- 6-(3-bromophenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
- 6-(3-bromophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(3-bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c18-14-5-2-4-13(10-14)16-7-8-17(22)21(20-16)11-12-3-1-6-15(19)9-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEDJXXPUHYSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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